molecular formula C9H11ClO4 B13687325 (1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate

(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate

Cat. No.: B13687325
M. Wt: 218.63 g/mol
InChI Key: OTYQLQAVVJARKA-UHFFFAOYSA-N
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Description

(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate is an organic compound that features a cyclopentene ring substituted with an acetoxy group and a chloroacetate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Introduction of the Acetoxy Group: The acetoxy group can be introduced via acetylation, where the cyclopentene derivative reacts with acetic anhydride in the presence of a catalyst such as pyridine.

    Addition of the Chloroacetate Group: The chloroacetate group is introduced through a nucleophilic substitution reaction, where the acetoxy-cyclopentene reacts with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetate group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and chloroacetate groups can participate in various biochemical pathways, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-4-Hydroxy-2-cyclopentenyl 2-Chloroacetate: Similar structure but with a hydroxy group instead of an acetoxy group.

    (1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Bromoacetate: Similar structure but with a bromoacetate group instead of a chloroacetate group.

Uniqueness

(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both acetoxy and chloroacetate groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C9H11ClO4

Molecular Weight

218.63 g/mol

IUPAC Name

(4-acetyloxycyclopent-2-en-1-yl) 2-chloroacetate

InChI

InChI=1S/C9H11ClO4/c1-6(11)13-7-2-3-8(4-7)14-9(12)5-10/h2-3,7-8H,4-5H2,1H3

InChI Key

OTYQLQAVVJARKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(C=C1)OC(=O)CCl

Origin of Product

United States

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